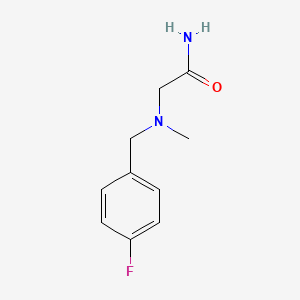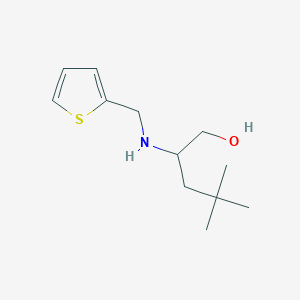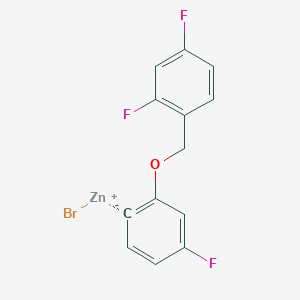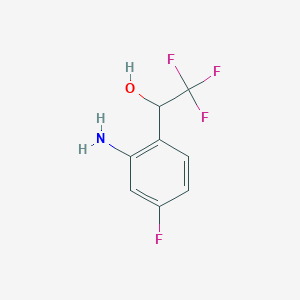
1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom on the phenyl ring, and a trifluoromethyl group attached to an ethanol backbone. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-amino-4-fluorophenol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, including distillation and crystallization, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: 1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including changes in gene expression, cell signaling, and metabolic pathways.
相似化合物的比较
- 2-Amino-1-(4-fluorophenyl)ethanone
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
- S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
Comparison: 1-(2-Amino-4-fluorophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, binding affinity, and selectivity towards specific molecular targets. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H7F4NO |
|---|---|
分子量 |
209.14 g/mol |
IUPAC 名称 |
1-(2-amino-4-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H7F4NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,14H,13H2 |
InChI 键 |
FQROFFSCOIERCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)N)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


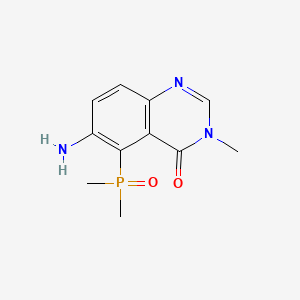
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
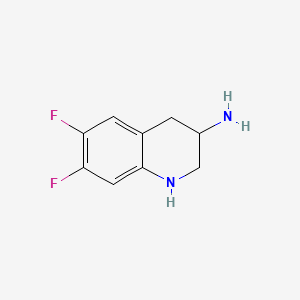
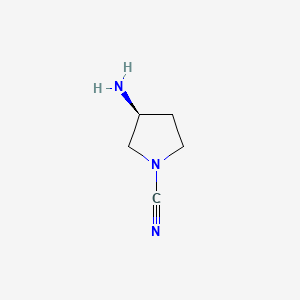
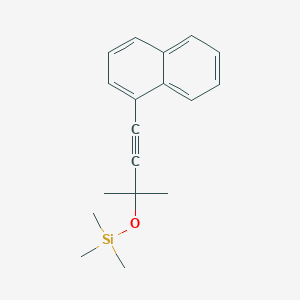

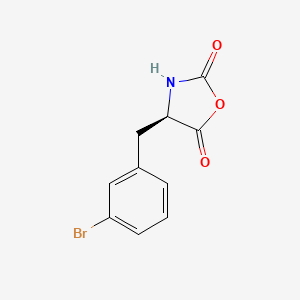
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
